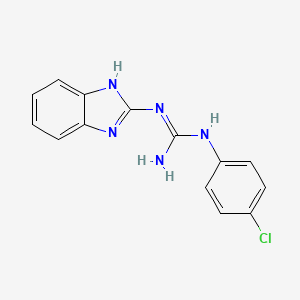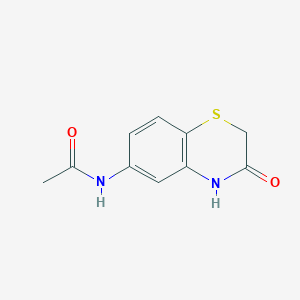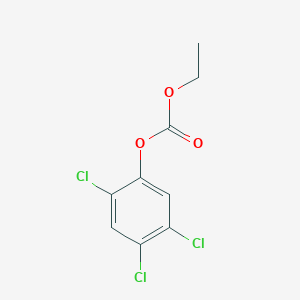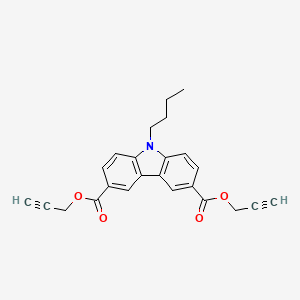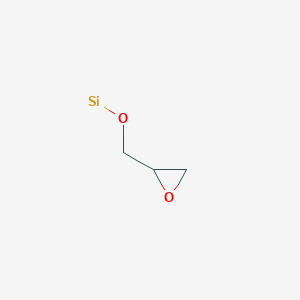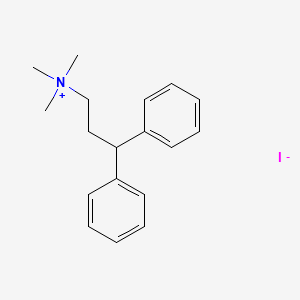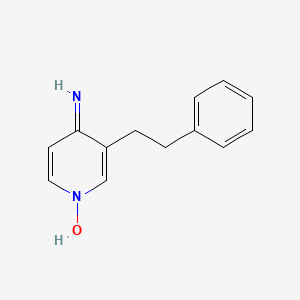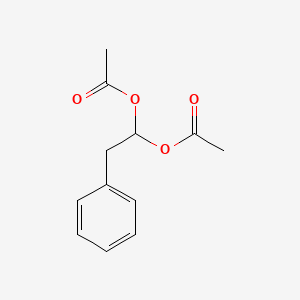
1,1-Ethanediol, 2-phenyl-, 1,1-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Ethanediol, 2-phenyl-, 1,1-diacetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . It is also known by its IUPAC name 1-Phenyl-1,2-ethanediol diacetate . This compound is characterized by the presence of two acetate groups attached to a phenyl-substituted ethanediol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate can be synthesized through the acetylation of 1-phenyl-1,2-ethanediol . The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and process control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed:
Hydrolysis: 1-Phenyl-1,2-ethanediol, acetic acid.
Oxidation: Benzaldehyde, acetic acid.
Scientific Research Applications
Chemistry: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore its potential use in the development of drug delivery systems and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate involves its interaction with biological macromolecules such as proteins and nucleic acids . The compound can undergo hydrolysis to release 1-phenyl-1,2-ethanediol , which may exert its effects through modulation of enzyme activity and alteration of cellular pathways .
Comparison with Similar Compounds
Comparison: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is unique due to its dual acetate groups and phenyl substitution , which confer distinct chemical reactivity and biological properties compared to similar compounds. For instance, 1-Phenyl-1,2-ethanediol lacks the acetate groups, making it less reactive in acetylation reactions .
Properties
CAS No. |
20803-88-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(1-acetyloxy-2-phenylethyl) acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-12(16-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
OOKJPCMVVRIOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


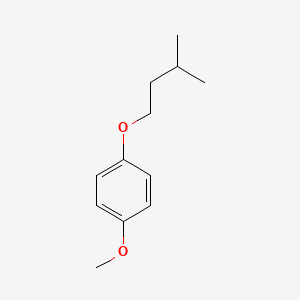

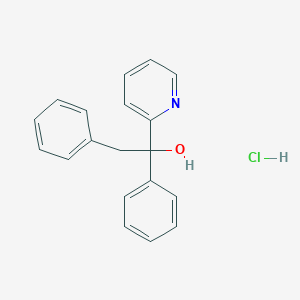
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
